[(But-2-en-1-yl)amino]acetonitrile
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Overview
Description
[(But-2-en-1-yl)amino]acetonitrile is an organic compound characterized by the presence of an amino group attached to a butenyl chain and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(But-2-en-1-yl)amino]acetonitrile typically involves the reaction of but-2-en-1-amine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where the amino group of but-2-en-1-amine attacks the carbon of the nitrile group in acetonitrile, forming the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts such as palladium or nickel can enhance the reaction rate and yield. The reaction conditions, including temperature and pressure, are optimized to maximize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
[(But-2-en-1-yl)amino]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
[(But-2-en-1-yl)amino]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(But-2-en-1-yl)amino]acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds with active sites of enzymes, while the amino group can participate in nucleophilic attacks. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: Similar in structure but lacks the butenyl group.
But-2-en-1-amine: Similar but lacks the nitrile group.
Acetonitrile: Contains the nitrile group but lacks the amino and butenyl groups.
Uniqueness
[(But-2-en-1-yl)amino]acetonitrile is unique due to the presence of both an amino group and a nitrile group attached to a butenyl chain. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
63315-32-2 |
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Molecular Formula |
C6H10N2 |
Molecular Weight |
110.16 g/mol |
IUPAC Name |
2-(but-2-enylamino)acetonitrile |
InChI |
InChI=1S/C6H10N2/c1-2-3-5-8-6-4-7/h2-3,8H,5-6H2,1H3 |
InChI Key |
VBAXWZTTXNSTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNCC#N |
Origin of Product |
United States |
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